![molecular formula C9H13NO2 B3051277 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol CAS No. 32551-66-9](/img/structure/B3051277.png)
4-(2-Aminoethyl)-2-(hydroxymethyl)phenol
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that introduce the aminoethyl and hydroxymethyl groups onto a phenol substrate. This could potentially be achieved through nucleophilic substitution reactions or addition reactions, depending on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring (from the phenol), attached to which is a hydroxymethyl group at the 2-position and an aminoethyl group at the 4-position. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The compound’s chemical reactivity would be largely determined by its functional groups. The amino group might participate in acid-base reactions, as amines are basic due to the lone pair of electrons on the nitrogen atom. The hydroxyl groups (from the phenol and the hydroxymethyl group) could be involved in reactions typical of alcohols, such as esterification or dehydration .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups like -OH and -NH2 would likely make this compound relatively polar and potentially capable of forming hydrogen bonds .Scientific Research Applications
1. Molecular Structure and Hydrogen Bonding
- Molecular Structure Studies : Compounds related to 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol, like 2,6-bis(hydroxymethyl)-4-R-phenol derivatives, have been investigated for their molecular structures, revealing hydrogen-bonding networks resulting in sheet formations. These studies are crucial for understanding the chemical properties and reactivity of such compounds (Masci & Thuéry, 2002).
2. Biochemical and Antimicrobial Activities
- Antimicrobial and Antidiabetic Activities : Derivatives of 4-aminophenol, which is structurally similar to 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol, have been synthesized and tested for their broad-spectrum antimicrobial activities. These compounds have shown significant inhibition against various bacterial strains and antidiabetic activities (Rafique et al., 2022).
3. Polymer Synthesis and Applications
- Polymer Chemistry : In polymer synthesis, 4-hydroxymandelic acid, a compound related to 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol, has been utilized to create highly functionalized polymers. These polymers contain phenolic moieties and carboxyl groups, showing potential for diverse applications including nanomedicine and organocatalysis (Nan et al., 2017).
4. Supramolecular Coordination and Assembly
- Supramolecular Structures : Studies on Co(III) and Cu(II) complexes of alcohol and phenol-containing polyamine ligands, structurally related to 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol, have revealed insights into supramolecular coordination assemblies. These findings are significant for the development of materials with specific structural and functional properties (Xie et al., 2005).
5. Fluorescent Probes and Sensors
- Fluorescence Studies : The synthesis of compounds like 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol, related to 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol, has been investigated for their fluorescence properties. These studies are vital for the development of new fluorescent probes and sensors (Wen-yao, 2012).
6. Catalysis and Chemical Reactions
- Catalytic Applications : Research on the selective synthesis of 4-(hydroxymethyl)phenol, which shares a functional group with 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol, has been conducted using hydroxypropyl cyclodextrins as catalysts. This highlights the compound's potential role in catalysis and synthesis of specific chemical products (Komiyama, 1989).
7. Antibacterial Properties
- Antibacterial Properties : Schiff base compounds structurally similar to 4-(2-Aminoethyl)-2-(hydroxymethyl)phenol have been evaluated for their antibacterial properties, revealing significant activity against various bacteria. This research is important for developing new antibacterial agents (Kakanejadifard et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-aminoethyl)-2-(hydroxymethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-4-3-7-1-2-9(12)8(5-7)6-11/h1-2,5,11-12H,3-4,6,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLPFXUDXVJWNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307718 | |
Record name | 4-(2-aminoethyl)-2-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-2-(hydroxymethyl)phenol | |
CAS RN |
32551-66-9 | |
Record name | NSC194654 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2-aminoethyl)-2-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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